molecular formula C17H16O4 B163372 (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid CAS No. 1217860-85-9

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid

Cat. No.: B163372
CAS No.: 1217860-85-9
M. Wt: 284.31 g/mol
InChI Key: VOEWWKJHVFJWJE-HNNXBMFYSA-N
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Description

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid is an organic compound that belongs to the class of succinic acid derivatives It is characterized by the presence of a phenyl group and a benzyl ester group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid typically involves the esterification of (S)-2-phenyl-succinic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is (S)-2-phenyl-succinic acid.

    Reduction: The major product is (S)-2-phenyl-succinic alcohol.

    Substitution: The major products depend on the specific substitution reaction, such as brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can be hydrolyzed by esterases to release (S)-2-phenyl-succinic acid and benzyl alcohol. The released (S)-2-phenyl-succinic acid can then participate in metabolic pathways, while benzyl alcohol can undergo further oxidation to benzaldehyde and benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-phenyl-succinic acid: Lacks the benzyl ester group.

    ®-2-phenyl-succinic acid 4-benzyl ester: The enantiomer of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid.

    (S)-2-phenyl-succinic acid methyl ester: Contains a methyl ester group instead of a benzyl ester group.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a benzyl ester group, which confer distinct chemical and physical properties. Its specific stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions with biological molecules.

Properties

IUPAC Name

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEWWKJHVFJWJE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649597
Record name (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217860-85-9
Record name (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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